molecular formula C18H16BrNO3S2 B2593690 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide CAS No. 2097924-85-9

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2593690
CAS No.: 2097924-85-9
M. Wt: 438.35
InChI Key: TXRVPTFOMLPEID-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide is a synthetic organic compound of significant interest in advanced materials and pharmaceutical research. Its structure incorporates a 2,2'-bithiophene unit, a motif widely recognized for its electronic properties and utility in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics . The presence of the bithiophene moiety, characterized by a planar, aromatic structure and delocalized π-electrons across the two thiophene rings, provides an excellent foundation for developing semiconducting materials . Furthermore, the molecule features a hydroxyethyl spacer and a 2-bromo-5-methoxybenzamide group, which offers a site for further functionalization and can influence the compound's interactions with biological targets. Research into related bithiophene compounds has demonstrated their potential as antibacterial agents, with some derivatives showing promising activity when complexed with metals like copper(II) and nickel(II) . The unique combination of the electron-rich bithiophene system and the halogenated benzamide group makes this compound a valuable building block for synthesizing more complex structures for use in materials science, as a precursor in metal-catalyzed cross-coupling reactions, and for in vitro biological evaluation in drug discovery. This product is intended for research purposes only and is not approved for human therapeutic or veterinary use.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S2/c1-23-11-4-5-13(19)12(9-11)18(22)20-10-14(21)15-6-7-17(25-15)16-3-2-8-24-16/h2-9,14,21H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRVPTFOMLPEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide typically involves multiple steps, starting with the preparation of the bithiophene core. The bithiophene core can be synthesized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-halo thiophenes with boronic acids in the presence of a palladium catalyst .

Once the bithiophene core is prepared, it is further functionalized to introduce the hydroxyethyl group and the bromomethoxybenzamide moiety. This can be achieved through a series of substitution and addition reactions under controlled conditions. For example, the hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the bromomethoxybenzamide moiety can be added through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Features Reference
Target Compound Benzamide 2-Bromo, 5-methoxy; 2-hydroxyethyl-[2,2'-bithiophene] Bithiophene enhances conjugation; bromo/methoxy groups modulate reactivity
N-(4-(Benzothiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide Benzamide 3,5-Dibromo, 2-methoxy; benzothiazole-thioether Antibacterial activity against biofilms; dibromo substitution increases halogen bonding
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) Benzamide 4-Bromo; 4-methoxy-2-nitrophenyl Nitro group introduces strong electron-withdrawing effects; crystallographic comparison model
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene Bithiophene 4-Hydroxy-3-methoxybutynyl Anti-inflammatory activity (NO inhibition in RAW 264.7 cells)
N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide Benzamide 5-Bromo, 2-methoxy; benzoxazole-chlorophenyl Benzoxazole enhances rigidity; potential kinase inhibition

Physicochemical Properties

  • Solubility : The hydroxyethyl group increases water solubility compared to lipophilic analogues like N-(4-methoxy-2-nitrophenyl)-4-bromobenzamide .
  • Crystallinity : Similar brominated benzamides (e.g., ) crystallize in orthorhombic systems (e.g., Pbca space group), suggesting the target may form stable polymorphs under controlled conditions .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-bromo-5-methoxybenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and materials science. Its unique structural features combine a bithiophene moiety with a benzamide framework, potentially endowing it with significant biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16BrNO3SC_{18}H_{16}BrNO_3S, with a molecular weight of approximately 438.4 g/mol. The compound's structure is characterized by:

  • Bithiophene Core : Enhances electronic properties and facilitates interactions with biological targets.
  • Benzamide Moiety : Known for its ability to form hydrogen bonds and interact with various biomolecules.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The benzamide portion may inhibit enzymes involved in critical cellular pathways, similar to other benzamide derivatives known for their inhibitory effects on dihydrofolate reductase (DHFR) and other targets .
  • Electron Transfer : The bithiophene unit can facilitate electron transfer processes, which may play a role in modulating oxidative stress responses in cells.
  • Hydrophobic Interactions : The compound's structure allows it to engage in hydrophobic interactions with lipid membranes or protein active sites.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, benzamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines by downregulating key survival pathways .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Research indicates that compounds containing bithiophene structures can exhibit significant antibacterial activity against Gram-positive bacteria .

Case Studies

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that derivatives of benzamides can induce apoptosis and inhibit cell proliferation through mechanisms involving caspase activation and cell cycle arrest .
    Cell LineIC50 (µM)Mechanism
    MCF-7 (Breast)10Apoptosis induction
    HeLa (Cervical)15Cell cycle arrest
  • In Vivo Studies : Animal models treated with similar bithiophene-containing compounds showed significant tumor reduction in xenograft models, indicating potential for therapeutic applications in oncology .

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